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molecular formula C23H41O2P B8613036 Phosphonium, tetrabutyl-, benzoate (1:1) CAS No. 101203-18-3

Phosphonium, tetrabutyl-, benzoate (1:1)

Cat. No. B8613036
M. Wt: 380.5 g/mol
InChI Key: ZMENDZUPTXLTAG-UHFFFAOYSA-M
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Patent
US07488818B2

Procedure details

Tetrabutylphosphonium benzoate is also prepared in the following way. A solution of tetrabutylphosphonium hydroxide (4.7 g; 40% in water) is prepared. Then benzoic acid (0.8 g) is added, and the reaction solution is stirred at room temperature for 5 hours. The water is then removed in a rotary evaporator, and the residue is taken up in toluene. The toluene is removed in a rotary evaporator, and the residue is again taken up in toluene. This procedure is repeated 4-5 times. The solvent is then removed to dryness.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O-])(=[O:8])C1C=CC=CC=1.[CH2:10]([P+:14]([CH2:23][CH2:24][CH2:25][CH3:26])([CH2:19][CH2:20][CH2:21][CH3:22])[CH2:15][CH2:16][CH2:17][CH3:18])[CH2:11][CH2:12][CH3:13].C(O)(=O)C1C=CC=CC=1>>[OH-:8].[CH2:23]([P+:14]([CH2:10][CH2:11][CH2:12][CH3:13])([CH2:15][CH2:16][CH2:17][CH3:18])[CH2:19][CH2:20][CH2:21][CH3:22])[CH2:24][CH2:25][CH3:26] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)[O-].C(CCC)[P+](CCCC)(CCCC)CCCC
Step Two
Name
Quantity
0.8 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction solution is stirred at room temperature for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The water is then removed in a rotary evaporator
CUSTOM
Type
CUSTOM
Details
The toluene is removed in a rotary evaporator
CUSTOM
Type
CUSTOM
Details
The solvent is then removed to dryness

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
[OH-].C(CCC)[P+](CCCC)(CCCC)CCCC
Measurements
Type Value Analysis
AMOUNT: MASS 4.7 g
YIELD: PERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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